Lipophilicity Fine-Tuning: XLogP3 Advantage Over 2-Methyl and 2-Amino Analogs for CNS Drug-Like Property Optimization
The 2-chloro compound exhibits a computed XLogP3 of 1.6 [1], which falls within the optimal CNS drug candidate range (1–3). The 2-methyl analog (CAS 1368602-75-8) is predicted to have a higher XLogP3 of approximately 1.9 due to the electron-donating methyl group, while the 2-amino analog (CAS 1315367-96-4) carries a substantially lower XLogP3, estimated at ~0.5 because of the additional hydrogen-bond donor . This 0.3 log unit increase over the methyl analog reduces the risk of non-specific binding and poor solubility, while the >1 log unit decrease versus the amino analog maintains sufficient membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Methylbenzo[d]oxazole-6-carboxamide (XLogP3 ~1.9); 2-Aminobenzo[d]oxazole-6-carboxamide (XLogP3 ~0.5) |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 2-methyl; ΔXLogP3 = +1.1 vs. 2-amino |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator values estimated by structural analogy |
Why This Matters
Procurement decisions that ignore this lipophilicity difference risk selecting a building block that yields final compounds with suboptimal CNS multiparameter optimization (MPO) scores, potentially wasting chemistry resources on leads that fail to penetrate the blood-brain barrier.
- [1] PubChem. (2025). Compound Summary for CID 100786569, 2-Chlorobenzo[d]oxazole-6-carboxamide. National Center for Biotechnology Information. View Source
